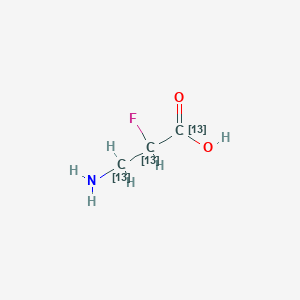
N-DMTr-N2-isobutyryl-morpholino-G-5'-O-phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is a synthetic molecule designed for use in the synthesis of oligonucleotides. It is a phosphorite monomer that has been modified to include methylenemorpholine rings linked through phosphorodiamidate groups instead of phosphates . This compound is primarily used in scientific research and is not intended for personal use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite involves the modification of natural nucleic acid structures. The methylenemorpholine rings are linked through phosphorodiamidate groups instead of the traditional phosphates . The specific reaction conditions and reagents used in the synthesis are proprietary and typically involve multiple steps of protection, deprotection, and coupling reactions.
Industrial Production Methods
Industrial production of N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is carried out under controlled conditions to ensure high purity and yield. The compound is produced in reagent grade for research purposes and is shipped under ambient temperature conditions .
化学反应分析
Types of Reactions
N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Coupling Reactions: Used in the synthesis of oligonucleotides.
Deprotection Reactions: Removal of protective groups to reveal the active sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Protective Groups: Such as dimethoxytrityl (DMTr) for protecting hydroxyl groups.
Coupling Agents: For facilitating the formation of phosphorodiamidate linkages.
Deprotecting Agents: For removing protective groups under mild conditions.
Major Products Formed
The major products formed from these reactions are oligonucleotides with modified backbones, which are used in various research applications .
科学研究应用
N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is widely used in scientific research, particularly in the fields of:
Chemistry: For the synthesis of modified oligonucleotides.
Biology: In the study of nucleic acid interactions and functions.
Medicine: For the development of therapeutic oligonucleotides.
Industry: In the production of research-grade oligonucleotides for various applications
作用机制
The mechanism of action of N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite involves its incorporation into oligonucleotides, where it forms stable phosphorodiamidate linkages. These modified oligonucleotides exhibit enhanced stability and resistance to enzymatic degradation, making them valuable tools in research and therapeutic applications .
相似化合物的比较
Similar Compounds
N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite: Another phosphorite monomer used in oligonucleotide synthesis.
5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite: A nucleoside analog for incorporating 2-fluoro-modified ribose-G nucleobases within oligonucleotides.
Uniqueness
N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is unique due to its methylenemorpholine rings linked through phosphorodiamidate groups, which provide enhanced stability and resistance to degradation compared to traditional phosphates .
属性
分子式 |
C44H55N8O7P |
|---|---|
分子量 |
838.9 g/mol |
IUPAC 名称 |
N-[9-[(2R,6S)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C44H55N8O7P/c1-29(2)41(53)48-43-47-40-39(42(54)49-43)46-28-51(40)38-26-50(25-37(59-38)27-58-60(57-24-12-23-45)52(30(3)4)31(5)6)44(32-13-10-9-11-14-32,33-15-19-35(55-7)20-16-33)34-17-21-36(56-8)22-18-34/h9-11,13-22,28-31,37-38H,12,24-27H2,1-8H3,(H2,47,48,49,53,54)/t37-,38+,60?/m0/s1 |
InChI 键 |
CBSDAAFHYGGDJZ-VMZRNFFESA-N |
手性 SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CN(C[C@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
规范 SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CN(CC(O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


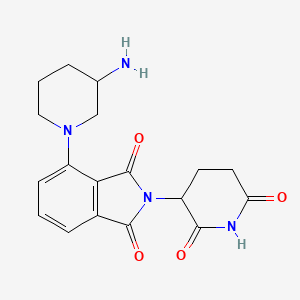
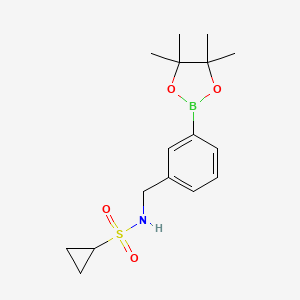

![2-[3-(3-Fluorophenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721860.png)
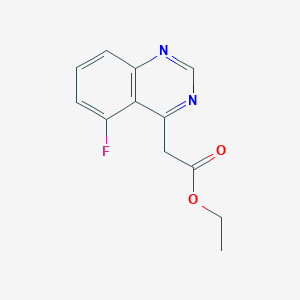

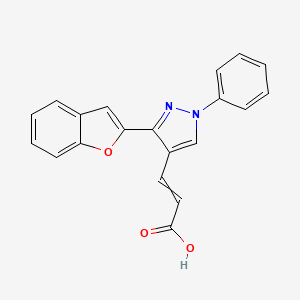
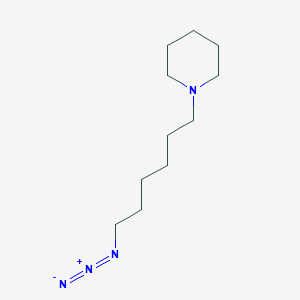

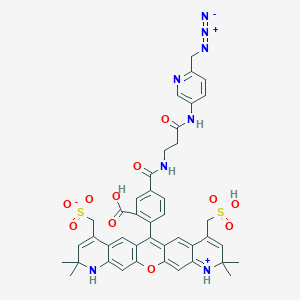
![2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B13721895.png)
![1-[1-(4-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721899.png)
